2-Fluoro-4-iodo-3-methylbenzaldehyde
Description
Contextualization within Halogenated Aromatic Aldehyde Chemistry
Halogenated aromatic aldehydes are a cornerstone of modern organic synthesis. The presence of halogen atoms on the aromatic ring provides synthetic handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.orgwikipedia.org
The utility of a halogenated aromatic aldehyde is often dictated by the nature and position of the halogen substituents. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This differential reactivity allows for selective transformations where one halogen can be reacted while another remains intact, a strategy often employed in the synthesis of complex molecules. In the case of 2-fluoro-4-iodo-3-methylbenzaldehyde, the presence of both a relatively inert C-F bond and a highly reactive C-I bond offers significant potential for regioselective functionalization.
Academic Significance of the this compound Scaffold in Synthetic and Mechanistic Studies
The academic significance of the this compound scaffold lies in its potential as a versatile intermediate for the synthesis of highly substituted aromatic compounds. The aldehyde group itself is a reactive functional group, readily participating in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The combination of this reactive aldehyde with the synthetically versatile halogen atoms makes this molecule a powerful building block.
The ortho-fluorine substitution is of particular note. The presence of a fluorine atom ortho to a metalated position can influence the regioselectivity of subsequent reactions and can also impart unique electronic properties to the final products. chemimpex.com Fluorinated organic compounds are of immense interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com
The ortho-iodo substituent provides a reactive site for a plethora of cross-coupling reactions. For instance, the iodine atom can be readily displaced in Suzuki-Miyaura couplings to form new C-C bonds with boronic acids, in Sonogashira couplings with terminal alkynes, and in Buchwald-Hartwig aminations to form C-N bonds with amines. organic-chemistry.orgnih.govorganic-chemistry.org The ability to perform these reactions selectively at the iodine position while retaining the fluorine atom allows for a stepwise and controlled elaboration of the molecular structure.
Overview of Contemporary Research Trajectories Pertaining to this compound
While specific research focused exclusively on this compound is limited, contemporary research on analogous compounds highlights the potential applications of this scaffold. The development of novel synthetic methodologies for the preparation of polysubstituted benzaldehydes is an active area of research. rug.nlcore.ac.uk These methods often focus on achieving high yields and functional group tolerance, and the synthesis of compounds like this compound would likely involve a multi-step sequence starting from simpler precursors. google.com
A significant research trajectory for a molecule with this substitution pattern would be its use in the synthesis of novel heterocyclic compounds. The aldehyde functionality can be used as a key component in cyclization reactions to form a wide range of heterocyclic rings, which are prevalent in many biologically active molecules.
Furthermore, the unique electronic and steric environment created by the substituents could be exploited in mechanistic studies of organometallic reactions. The interplay between the electron-withdrawing fluorine atom, the bulky iodine atom, and the adjacent methyl group could provide insights into the mechanisms of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.
The potential for this scaffold in the development of new pharmaceuticals is also a promising avenue for research. The ability to selectively introduce different functionalities at the iodine position allows for the creation of libraries of compounds for biological screening. The fluorine and methyl groups can be used to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-4-iodo-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3 |
InChI Key |
QQWNVBPNNQFXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)I |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Fluoro 4 Iodo 3 Methylbenzaldehyde
Retrosynthetic Analysis and Strategic Disconnections for the 2-Fluoro-4-iodo-3-methylbenzaldehyde Framework
A plausible retrosynthetic analysis for this compound commences with the disconnection of the aldehyde group. This suggests a late-stage formylation of a substituted benzene (B151609) precursor, 1-fluoro-3-iodo-2-methylbenzene. The synthesis of this precursor is then considered. The iodo group can be envisioned as being introduced regioselectively onto a 2-fluoro-3-methyl-substituted aromatic ring. This could be achieved through the iodination of an organometallic intermediate, which in turn could be generated via a directed ortho-metalation (DoM) strategy. The fluorine and methyl groups are often best incorporated in the starting material due to the challenges associated with their selective introduction at a later stage.
Therefore, a logical starting material would be 2-fluoro-3-methyltoluene or a closely related derivative. The synthetic strategy would then involve the regioselective introduction of the iodine atom at the 4-position, followed by the formylation at the 1-position.
Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions
| Disconnection | Precursor | Forward Reaction |
| C-CHO bond | 1-Fluoro-3-iodo-2-methylbenzene | Formylation (e.g., Vilsmeier-Haack, Gattermann-Koch) |
| C-I bond | 2-Fluoro-3-methyl-lithiated benzene | Iodination of organolithium intermediate |
| C-Li bond | 2-Fluoro-3-methylbenzene derivative | Directed ortho-Metalation (DoM) |
Regioselective Functionalization of the Benzene Ring in this compound Synthesis
The precise placement of the fluoro, iodo, and methyl groups on the benzene ring is critical. Regioselective functionalization methods are employed to achieve the desired substitution pattern.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile.
In the context of synthesizing this compound, the fluorine atom itself can act as a moderate directing group. organic-chemistry.orgwikipedia.org Starting with 2-fluoro-3-methyltoluene, the fluorine atom can direct the lithiation to the C6 position. However, to achieve iodination at the C4 position, a different strategy is required. One approach involves starting with a precursor where a stronger directing group is already in place to guide the metalation.
Alternatively, a halogen-dance reaction on a suitably substituted precursor could be considered, although this might lead to mixtures of isomers. A more controlled approach would be to start with a molecule that already contains the desired fluorine and methyl substitution pattern and then use DoM to introduce the iodine. For instance, if a directing group were present at the 3-position (instead of the methyl group initially), it could direct lithiation to the 4-position.
Once the aryllithium intermediate is generated at the desired position, it can be quenched with an iodine source to introduce the iodo group. Common iodinating agents for this purpose include molecular iodine (I₂), 1,2-diiodoethane, or N-iodosuccinimide (NIS). The reaction is typically fast and efficient at low temperatures.
For the synthesis of the key intermediate, 1-fluoro-3-iodo-2-methylbenzene, a plausible route involves the ortho-lithiation of a 1-fluoro-2-methylbenzene derivative. The fluorine atom directs the lithiation to the 6-position. To achieve iodination at the 3-position, one might need to employ a blocking group strategy or start with a precursor that favors iodination at the desired location through other electronic or steric influences.
A direct electrophilic iodination of 2-fluoro-3-methyltoluene is less likely to be regioselective for the 4-position due to the directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups, which would likely lead to a mixture of products.
In the proposed synthetic pathway, the methyl group is present in the starting material, 2-fluoro-3-methyltoluene. However, if a synthetic route required the introduction of the methyl group at a specific position, methods such as Friedel-Crafts alkylation or the reaction of an organometallic intermediate with a methylating agent (e.g., methyl iodide) could be employed. The regioselectivity of these reactions would be highly dependent on the directing effects of the other substituents on the benzene ring. For instance, the synthesis of 1-bromo-3-fluoro-4-iodo-2-methyl-benzene has been reported starting from 4-bromo-2-fluoro-1-iodobenzene (B11889) via lithiation followed by methylation with methyl iodide. chemicalbook.com This demonstrates the feasibility of introducing a methyl group at a specific position on a polysubstituted benzene ring.
Introduction and Modification of the Benzaldehyde (B42025) Functional Group
The final step in the proposed synthesis is the introduction of the aldehyde functional group. Several classic and modern formylation reactions are available for this transformation.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comnrochemistry.comwikipedia.orgchemistrysteps.comijpcbs.com It involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electron-donating methyl group and the weakly activating fluoro group in the precursor, 1-fluoro-3-iodo-2-methylbenzene, would likely activate the ring sufficiently for this reaction to proceed. The formylation is expected to occur at the position para to the fluorine atom and ortho to the iodine atom, which is the desired C1 position.
Table 2: Vilsmeier-Haack Reaction Parameters
| Parameter | Typical Conditions |
| Reagents | N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃) |
| Solvent | DMF, Dichloromethane |
| Temperature | 0 °C to room temperature |
| Work-up | Aqueous sodium acetate (B1210297) or sodium hydroxide |
The Gattermann-Koch reaction is another method for the formylation of aromatic compounds, particularly suitable for benzene and alkylbenzenes. thermofisher.comwikipedia.orgscienceinfo.combyjus.com This reaction employs carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride and a co-catalyst like copper(I) chloride. However, the Gattermann-Koch reaction is generally not applicable to phenols and phenolic ethers. wikipedia.orgbyjus.com Given the presence of a fluorine atom on the ring, its applicability to 1-fluoro-3-iodo-2-methylbenzene would need to be experimentally verified.
An alternative approach for formylation involves a Grignard reagent. For instance, a method for the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) involves the reaction of a Grignard reagent with DMF. google.com A similar strategy could potentially be applied to a Grignard reagent derived from an appropriately substituted bromo- or iodo-benzene precursor to introduce the aldehyde group.
Oxidative Transformations of Precursors to the Aldehyde
A primary route to synthesizing aromatic aldehydes is the oxidation of the corresponding benzyl (B1604629) alcohols. For this compound, the direct precursor would be (2-fluoro-4-iodo-3-methylphenyl)methanol. The transformation of this benzyl alcohol to the target aldehyde can be achieved through a variety of oxidative methods, which are chosen based on factors like yield, selectivity, and tolerance to the sensitive iodo- and fluoro-substituents.
Benzylic oxidation is a well-established method for this purpose. umich.edu A range of oxidizing agents and catalytic systems have been developed for this transformation. For instance, a combination of FeCl₃, L-valine, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can oxidize a wide array of benzyl alcohols to their corresponding aldehydes with good to excellent yields using oxygen as the terminal oxidant. organic-chemistry.org Another approach involves using trichloroisocyanuric acid in the presence of catalytic TEMPO, which allows for the rapid oxidation of benzylic and allylic alcohols at room temperature without significant over-oxidation to carboxylic acids. organic-chemistry.org Furthermore, polymer-supported palladium catalysts have been effectively used for the aerobic oxidation of benzyl alcohols in water, offering high selectivity for aldehydes. researchgate.net This method is particularly attractive from a green chemistry perspective due to the use of water as a solvent and the recyclability of the catalyst. researchgate.net
Below is a table summarizing various methods for the oxidation of alcohols to aldehydes.
| Catalyst/Reagent | Oxidant | Solvent | Temperature | Yield | Reference |
| FeCl₃/L-valine/TEMPO | O₂ | MeCN | Room Temp. | Good to Excellent | organic-chemistry.org |
| Trichloroisocyanuric acid/TEMPO | - | DCM | Room Temp. | High | organic-chemistry.org |
| Polymer-supported Palladium | Air | Water | 100 °C | High | researchgate.net |
| N-Hydroxyphthalimide (NHPI) | Electro-oxidation | Water (recyclable) | Not specified | High | organic-chemistry.org |
| Eosin Y | O₂ | Not specified | Mild conditions | Excellent | organic-chemistry.org |
One-Pot Multicomponent Approaches for Substituted Benzaldehydes
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, as they allow for the construction of complex molecules in a single step, avoiding the time-consuming isolation of intermediates. liberty.edu While a specific MCR for the direct synthesis of this compound is not prominently documented, general methodologies for functionalized benzaldehydes can be conceptually applied.
A notable one-pot procedure involves the reduction of Weinreb amides followed by a cross-coupling reaction. rug.nlresearchgate.netnih.govacs.org This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which effectively protects the latent aldehyde functionality. rug.nlresearchgate.netnih.govacs.org This stability allows for subsequent cross-coupling reactions with organometallic reagents to introduce various substituents onto the aromatic ring. rug.nlresearchgate.netnih.govacs.org This strategy could be envisioned for synthesizing the target molecule by starting with a suitably substituted bromo-Weinreb amide and performing a coupling reaction.
Catalytic Synthesis of this compound and its Precursors
Catalysis is central to the efficient synthesis of complex organic molecules. Both transition metal catalysis and organocatalysis offer powerful methods for constructing the polysubstituted benzene ring of this compound or for introducing its functional groups.
The construction of highly substituted benzene rings can be elegantly achieved through transition metal-catalyzed reactions. Palladium catalysis, in particular, has emerged as a versatile tool for forming multiple carbon-carbon bonds with high selectivity. divyarasayan.org
A powerful strategy for synthesizing polysubstituted benzenes is the palladium-catalyzed [2+2+2] sequential intermolecular trimerization of alkynes. nih.gov This methodology allows for the highly chemo- and regioselective formation of tetrasubstituted or even pentasubstituted benzene rings from three different alkyne units. nih.gov By carefully selecting the alkyne precursors, it is conceivable to construct the specific substitution pattern of this compound's core structure.
Palladium-catalyzed annulation reactions also provide an efficient route to complex cyclic systems through sequential C-H activation. acs.org These methods can rapidly increase molecular complexity and provide access to various biologically relevant scaffolds. acs.org For instance, palladium-catalyzed annulations of aryl halides with strained cyclic allenes can generate fused heterocyclic products through the formation of two new bonds. nih.gov While not directly forming a simple benzene, these principles of C-C bond formation and C-H activation are fundamental to modern synthetic strategies for building complex aromatic systems.
The table below presents examples of palladium-catalyzed reactions for the synthesis of substituted ring systems.
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| [2+2+2] Cycloaddition | Palladium Catalyst | Terminal and Internal Alkynes | Tetrasubstituted/Pentasubstituted Benzenes | nih.gov |
| Annulation via C-H Activation | Palladium Catalyst | Aryl Iodides, Maleimides | Succinimide-fused Tricyclic Scaffolds | rsc.org |
| Annulation of Strained Allenes | Palladium Catalyst | Aryl Halides, Cyclic Allene Precursors | Fused Heterocyclic Products | nih.gov |
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthesis, often providing complementary reactivity to metal-based catalysts. While specific organocatalytic routes to this compound are not extensively detailed, general principles can be applied.
For example, the synthesis of new pyrrolidine-based organocatalysts has been shown to be effective for the Michael addition of aldehydes to nitroolefins. beilstein-journals.org Although this is a reaction of an aldehyde, it demonstrates the ability of organocatalysts to operate on functionalized aldehydes. Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for various transformations, including the selective deuterium (B1214612) labeling of aldehydes, highlighting their utility in manipulating the formyl group under mild conditions. eurekaselect.com Imidazole has also been used as an effective organocatalyst for multicomponent reactions that proceed via in situ-generated benzylidenemalononitrile (B1330407) derivatives, showcasing a metal-free approach to building molecular diversity. rsc.org
Sustainable and Green Chemistry Aspects in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, minimizing waste, and employing catalytic methods.
Performing reactions in water or without any solvent are key strategies in green chemistry. Several synthetic methods for aldehydes and their derivatives have been adapted to these conditions.
The conversion of benzal halides to their corresponding benzaldehydes can be efficiently achieved using aqueous dimethylamine. organic-chemistry.org This method is rapid, economical, and offers a greener alternative to traditional methods that may use hazardous solvents. organic-chemistry.org The sustainable synthesis of benzaldehyde from cinnamaldehyde (B126680) has also been demonstrated in the aqueous phase using β-cyclodextrin as a catalyst under mild conditions. acs.org
Solvent-free reactions offer significant environmental benefits by eliminating solvent waste. A greener version of the Knoevenagel condensation, a reaction involving benzaldehydes, has been developed using environmentally benign catalysts under solvent-free conditions, resulting in high yields and purity. tandfonline.comtandfonline.comtue.nlresearchgate.net Additionally, the selective oxidation of toluene (B28343) to benzaldehyde has been achieved in a sustainable biphasic system where toluene itself acts as the organic solvent alongside water, avoiding the need for other organic solvents. mdpi.com
The following table summarizes green approaches relevant to benzaldehyde synthesis.
| Reaction Type | Conditions | Catalyst/Reagent | Benefits | Reference |
| Hydrolysis of Benzal Halides | Aqueous | Dimethylamine | Economical, rapid, aqueous medium | organic-chemistry.org |
| Oxidation of Toluene | Biphasic (Water/Toluene) | Vanadium-based catalyst | Avoids additional organic solvents | mdpi.com |
| Oxidation of Benzyl Alcohols | Aqueous | Polymer-supported Palladium | Recyclable catalyst, water as solvent | researchgate.net |
| Knoevenagel Condensation | Solvent-Free | Benign amines/ammonium salts | Avoids toxic solvents (e.g., pyridine) | tandfonline.comtandfonline.comtue.nlresearchgate.net |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no waste byproducts. skpharmteco.com In multi-step syntheses, such as those required for a polysubstituted aromatic compound like this compound, maximizing atom economy at each step is crucial for minimizing waste and reducing costs. chembam.com
Similarly, the iodination of the aromatic ring can be performed with various reagents. Direct iodination using molecular iodine (I₂) often requires an oxidizing agent to generate the electrophilic iodine species, which adds to the reactant mass and creates byproducts. manac-inc.co.jp Methods using reagents like N-iodosuccinimide (NIS) also have inherently poor atom economy due to the succinimide (B58015) byproduct. A comparative analysis highlights the importance of choosing synthetic pathways that favor addition and catalytic reactions over stoichiometric ones.
| Reaction Type | General Transformation | Key Reagents/Byproducts | Theoretical Atom Economy |
| Addition | A + B → C | No byproducts | 100% |
| Rearrangement | A → B | No byproducts | 100% |
| Substitution | A-B + C → A-C + B | Stoichiometric byproduct (B) | < 100% |
| Elimination | A-B → A + B | Stoichiometric byproduct (B) | < 100% |
| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Phosphine (B1218219) Oxide | Stoichiometric triphenylphosphine (B44618) oxide byproduct | Often < 50% |
Application of Flow Chemistry and Continuous Processing in this compound Production
The transition from traditional batch reactors to continuous flow processing represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. pharmafeatures.comcontractpharma.com This technology is particularly well-suited for the production of this compound, as its synthesis may involve hazardous reagents and highly exothermic reactions. cetjournal.itresearchgate.netsoftecks.in
Flow chemistry involves continuously pumping reactants through a network of tubes or microreactors where mixing and reaction occur. labmanager.comrsc.org The high surface-area-to-volume ratio of these reactors allows for superior heat transfer, enabling precise temperature control that is difficult to achieve in large batch vessels. vapourtec.comnih.gov This is critical for reactions like nitration or halogenation, which are often highly exothermic. softecks.incetjournal.it By preventing thermal runaways, flow reactors enhance process safety and can improve product selectivity by minimizing the formation of temperature-dependent byproducts. contractpharma.com
For the synthesis of this compound, a multi-step continuous process could be envisioned. For example, the iodination step, which can be exothermic, could be performed in a plug flow reactor (PFR) to ensure excellent temperature control and consistent product quality. fiveable.me Subsequent reactions, such as formylation using organometallic reagents, can also be handled more safely in a flow setup, as the small reactor volume minimizes the inventory of any hazardous intermediates at any given time. vapourtec.commanufacturingchemist.com
The benefits of continuous processing extend beyond safety and thermal control. The precise control over residence time, mixing, and temperature often leads to higher yields and purities compared to batch processes. pharmasalmanac.combeilstein-journals.org Furthermore, continuous manufacturing facilitates easier and more reliable scale-up. Instead of redesigning large, complex reactors, production can be increased by running the flow system for longer periods or by "numbering-up" – running multiple reactors in parallel. labmanager.com This modularity significantly reduces the time and cost associated with process development and industrialization. manufacturingchemist.com
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio; risk of hotspots. | Excellent; high surface area-to-volume ratio allows for precise temperature control. vapourtec.com |
| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reactor volumes and minimized inventory of hazardous materials. contractpharma.com |
| Mixing | Can be inefficient, leading to local concentration gradients and side reactions. | Highly efficient and rapid, leading to better reproducibility and selectivity. pharmasalmanac.com |
| Reaction Time | Typically longer, including heat-up and cool-down phases. | Significantly shorter, often reduced from hours to minutes or seconds. google.com |
| Scalability | Challenging; requires significant process re-engineering. | Straightforward; achieved by longer run times or parallel processing ("numbering-up"). labmanager.com |
| Process Control | Manual or semi-automated; batch-to-batch variability. | Fully automated with real-time monitoring; high consistency and product quality. contractpharma.com |
Implementing a continuous flow approach for the production of this compound would align with modern process intensification strategies, leading to a safer, more efficient, and cost-effective manufacturing process. pharmasalmanac.comntnu.no
Iii. Reactivity Profiles and Derivatization Strategies for 2 Fluoro 4 Iodo 3 Methylbenzaldehyde
Electrophilic Aromatic Substitution (EAS) on the 2-Fluoro-4-iodo-3-methylbenzaldehyde Core
Further substitution on the already crowded aromatic ring of this compound presents a significant challenge in terms of regioselectivity. The outcome of any electrophilic aromatic substitution (EAS) reaction is governed by the cumulative directing effects of the existing substituents.
Each substituent on the benzene (B151609) ring influences the position of an incoming electrophile through a combination of inductive and resonance effects. These effects can either activate or deactivate the ring towards substitution and direct the incoming group to specific positions.
Fluoro (-F) and Iodo (-I) Groups: Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M effect), stabilizing the cationic intermediate (sigma complex) when the electrophile attacks at the ortho or para positions.
Methyl (-CH₃) Group: The methyl group is an activating, ortho, para-director. It donates electron density through an inductive effect (+I), thereby stabilizing the carbocation intermediate formed during the substitution process.
Aldehyde (-CHO) Group: The aldehyde group is a strongly deactivating, meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack.
The combined directing effects on the this compound ring are summarized in the table below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -F | C2 | -I (Strong) | +M (Weak) | Deactivating | ortho, para |
| -I | C4 | -I (Weak) | +M (Weak) | Deactivating | ortho, para |
| -CH₃ | C3 | +I (Weak) | None | Activating | ortho, para |
| -CHO | C1 | -I (Moderate) | -M (Strong) | Deactivating | meta |
Predicting the outcome of an EAS reaction on this molecule is challenging due to conflicting directing effects and steric hindrance. The only available positions for substitution are C5 and C6.
Position C5: This position is meta to the strongly deactivating aldehyde group, which is a favorable electronic factor. It is also ortho to the iodo group and meta to the fluoro group.
Position C6: This position is ortho to the deactivating aldehyde group and ortho to the fluoro group.
The directing effects can be summarized as follows:
The aldehyde group strongly directs meta to position C5 .
The fluoro group directs para to position C5 .
The iodo group directs ortho to position C5 .
The methyl group directs ortho to position C6 and para to the already substituted C6.
Nucleophilic Aromatic Substitution (NAS) Involving the Halogen Substituents
The electron-deficient nature of the aromatic ring, enhanced by the aldehyde group, makes it susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, the rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. The reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state. The aldehyde group, being ortho to the fluorine, provides significant activation for nucleophilic attack at the C2 position by stabilizing the negative charge of the Meisenheimer intermediate through resonance. Therefore, the fluorine atom is the most likely site for nucleophilic displacement by nucleophiles such as amines, alkoxides, or thiolates.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen substituents. The relative reactivity of aryl halides in the oxidative addition step of these catalytic cycles is typically I > Br > Cl > F.
Given this reactivity trend, the carbon-iodine bond at the C4 position is the most susceptible to oxidative addition with a palladium(0) catalyst. This allows for selective functionalization at this position while leaving the C-F bond intact. A variety of cross-coupling reactions could be envisaged:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.
Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
The chemoselectivity for the C-I bond allows for a modular approach to synthesizing a wide range of derivatives of this compound.
Transformations of the Benzaldehyde (B42025) Functional Group
The aldehyde group is one of the most versatile functional groups in organic chemistry, and it can undergo a wide array of transformations without affecting the other substituents on the ring, provided appropriate reagents are chosen.
| Reaction Type | Reagent(s) | Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 2-Fluoro-4-iodo-3-methylbenzoic acid |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (2-Fluoro-4-iodo-3-methylphenyl)methanol |
| Reductive Amination | Amine (R-NH₂), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | N-substituted (2-fluoro-4-iodo-3-methylbenzyl)amine |
| Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | 1-(2-Fluoro-4-iodo-3-methylphenyl)alkene |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malonic acid), weak base | α,β-Unsaturated carbonyl compound |
These transformations provide access to a diverse set of derivatives, including carboxylic acids, benzyl (B1604629) alcohols, amines, and various unsaturated compounds, further highlighting the synthetic potential of this compound as a building block in organic synthesis.
Reductions and Oxidations of the Aldehyde Moiety
The aldehyde functional group of this compound is readily susceptible to both reduction and oxidation, providing straightforward access to the corresponding alcohol and carboxylic acid derivatives, respectively. These transformations are fundamental in organic synthesis and can be achieved with high efficiency using standard reagents.
Reduction: The aldehyde can be reduced to form (2-fluoro-4-iodo-3-methylphenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The reaction with sodium borohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups.
Oxidation: Conversely, the aldehyde group can be oxidized to the corresponding 2-fluoro-4-iodo-3-methylbenzoic acid. smolecule.com Strong oxidizing agents are generally employed for this transformation. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective for converting the aldehyde to a carboxylic acid. smolecule.com The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting other substituents on the aromatic ring.
| Transformation | Product | Typical Reagents |
|---|---|---|
| Reduction | (2-Fluoro-4-iodo-3-methylphenyl)methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Oxidation | 2-Fluoro-4-iodo-3-methylbenzoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
Carbonyl Additions (e.g., Grignard, Organolithium, Cyanohydrin Formation)
The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack by various carbon-based nucleophiles. These reactions are essential for forming new carbon-carbon bonds.
Grignard and Organolithium Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl group. This reaction yields a secondary alcohol upon aqueous workup. The versatility of these reagents allows for the introduction of a wide range of alkyl, alkenyl, alkynyl, or aryl groups at the former carbonyl carbon.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-(2-fluoro-4-iodo-3-methylphenyl)-2-hydroxyacetonitrile. This reaction is typically catalyzed by a base, such as the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orgyoutube.com The reaction proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com Due to the high toxicity of HCN, it is often generated in situ by adding a strong acid to a cyanide salt, like sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.org
| Reaction Type | Nucleophile | Product Class |
|---|---|---|
| Grignard Addition | R-MgX | Secondary Alcohol |
| Organolithium Addition | R-Li | Secondary Alcohol |
| Cyanohydrin Formation | ⁻C≡N | Cyanohydrin |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig, Horner-Wadsworth-Emmons)
Condensation reactions involving the aldehyde group are powerful tools for constructing larger molecular frameworks, particularly for forming carbon-carbon double bonds.
Aldol Condensation: As this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic partner in an aldol reaction. However, it is an excellent electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation. In the presence of a base, it can react with an enolizable aldehyde or ketone to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl product. magritek.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates), catalyzed by a weak base. The reaction typically proceeds to form a stable α,β-unsaturated product after spontaneous dehydration.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position. libretexts.orgwikipedia.org The aldehyde reacts with a phosphonium ylide (a Wittig reagent), generated by deprotonating a phosphonium salt with a strong base. organic-chemistry.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. masterorganicchemistry.com The stereochemical outcome (E or Z alkene) depends on the nature of the substituents on the ylide. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. alfa-chemistry.com This reaction typically shows excellent stereoselectivity, yielding predominantly the (E)-alkene when reacting with aldehydes. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. alfa-chemistry.com
Imine and Enamine Chemistry
The reaction of this compound with amines leads to the formation of imines and enamines, which are valuable synthetic intermediates.
Imine Formation: The aldehyde reacts with primary amines (R-NH₂) under acid catalysis in a reversible condensation reaction to form an imine (or Schiff base). The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. libretexts.org
Enamine Formation: Reaction with a secondary amine (R₂NH) under similar acid-catalyzed conditions yields an enamine. wikipedia.org The mechanism is similar to imine formation up to the formation of an iminium ion intermediate. Since the nitrogen in this intermediate lacks a proton to eliminate, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond conjugated with the nitrogen atom. libretexts.orglibretexts.org
Cross-Coupling Reactions Utilizing the Iodo Substituent of this compound
The carbon-iodine bond is significantly more reactive than carbon-fluorine, carbon-bromine, or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the C4 position of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov Due to the high reactivity of the C-I bond, this compound can be selectively coupled with various aryl- or vinyl-boronic acids at the C4 position. This provides a direct route to biaryl and styrenyl derivatives while leaving the fluoro, methyl, and aldehyde groups intact.
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Organoboron Reagent | Nucleophile | Phenylboronic acid |
| Catalyst | - | Pd(PPh₃)₄ |
| Base | - | K₂CO₃, K₃PO₄ |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction is an efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The C-I bond of this compound readily undergoes oxidative addition to the palladium(0) catalyst, making it an excellent substrate for this transformation. This reaction allows for the direct introduction of an alkynyl group at the C4 position, yielding arylalkyne derivatives that are valuable precursors for synthesizing more complex structures, including heterocycles and conjugated systems. nih.gov
| Component | Role | Example |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Terminal Alkyne | Nucleophile | Phenylacetylene |
| Catalyst | - | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | - | Copper(I) iodide (CuI) |
| Base | - | Triethylamine (Et₃N) |
Stille, Heck, and Negishi Coupling Variants
The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions such as the Stille, Heck, and Negishi couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents at the 4-position of the benzaldehyde ring.
Stille Coupling: This reaction would involve the coupling of this compound with an organostannane reagent in the presence of a palladium catalyst. The choice of catalyst, typically a Pd(0) species like tetrakis(triphenylphosphine)palladium(0), and reaction conditions would be crucial to optimize the yield and prevent side reactions involving the aldehyde and fluoro substituents.
Heck Coupling: The Heck reaction would enable the arylation or vinylation of the C-I bond. In a typical Heck reaction, this compound would be reacted with an alkene in the presence of a palladium catalyst and a base. The reaction's success would depend on the stability of the aldehyde group under the reaction conditions and the choice of ligand for the palladium catalyst to facilitate the desired transformation.
Negishi Coupling: For the Negishi coupling, an organozinc reagent would be used to introduce a new carbon-carbon bond. This method is often favored for its high functional group tolerance. The reaction of this compound with an organozinc compound, catalyzed by a palladium or nickel complex, would be a viable strategy for derivatization.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Bond Formed |
| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | C-C |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ | C-C |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | C-C |
Buchwald-Hartwig Amination and Amidation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would be a key method for introducing nitrogen-containing functional groups at the 4-position of this compound.
Amination: The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base would yield the corresponding N-aryl or N-alkyl-4-amino-2-fluoro-3-methylbenzaldehyde derivative. The choice of phosphine ligand for the palladium catalyst is critical for the efficiency of this transformation.
Amidation: A related process, the Buchwald-Hartwig amidation, would involve the coupling of this compound with an amide. This would provide access to N-aryl amide derivatives, which are important substructures in many biologically active molecules.
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
| Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | Aryl Amine |
| Amidation | Amide | Pd(OAc)₂ / Ligand | N-Aryl Amide |
Radical Reactions and C-H Activation Studies Involving this compound
Beyond traditional cross-coupling, radical reactions and C-H activation offer alternative pathways for the functionalization of this compound.
Radical Reactions: The carbon-iodine bond can be a precursor for radical generation. Homolytic cleavage of the C-I bond, induced by radical initiators or photolysis, could generate an aryl radical. This reactive intermediate could then participate in various transformations, such as addition to multiple bonds or hydrogen atom abstraction, to form new derivatives.
C-H Activation: While the C-I bond is the most reactive site, direct C-H activation presents a more atom-economical approach to functionalization. Transition metal-catalyzed C-H activation could potentially target the C-H bonds on the methyl group or the aromatic ring, although directing group assistance would likely be necessary to achieve selectivity, especially in the presence of the more reactive C-I bond.
Photochemical and Electrochemical Reactivity of this compound
The electronic properties of this compound, influenced by the interplay of the electron-withdrawing aldehyde and fluorine groups and the electron-donating methyl group, suggest potential for unique photochemical and electrochemical reactivity.
Photochemical Reactivity: Upon absorption of light, the molecule could be excited to a higher electronic state, potentially leading to photochemical reactions. For instance, photo-induced cleavage of the C-I bond could occur, generating an aryl radical for subsequent reactions. The aldehyde group could also participate in photochemical transformations such as [2+2] cycloadditions with alkenes.
Electrochemical Reactivity: The electrochemical behavior of this compound would be characterized by its reduction and oxidation potentials. Electrochemical reduction could lead to the cleavage of the carbon-iodine bond, forming an aryl anion or radical. This could be utilized in electro-synthetic methods for derivatization. The aldehyde group is also electrochemically active and could be reduced to an alcohol or a pinacol (B44631) dimer depending on the reaction conditions.
Iv. Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 4 Iodo 3 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for the structural analysis of 2-Fluoro-4-iodo-3-methylbenzaldehyde, providing detailed information about the ¹H, ¹³C, and ¹⁹F nuclei.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the two aromatic protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aldehyde proton is expected to be the most deshielded, appearing as a singlet in the downfield region, typically around 9.8-10.5 ppm. The electron-withdrawing nature of the aldehyde, fluorine, and iodine groups contributes to this significant downfield shift.
The two aromatic protons, H-5 and H-6, will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the adjacent substituents. The methyl group protons will appear as a singlet in the upfield region, likely around 2.3-2.6 ppm.
The coupling constants (J) provide valuable information about the spatial relationship between neighboring protons. The ortho-coupling between the aromatic protons (³JH-H) is expected to be in the range of 7-9 Hz.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 9.8 - 10.5 | Singlet | N/A |
| Ar-H (H-5) | 7.5 - 7.8 | Doublet | ~8 |
| Ar-H (H-6) | 7.2 - 7.5 | Doublet | ~8 |
| -CH₃ | 2.3 - 2.6 | Singlet | N/A |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm.
The aromatic carbons will resonate between approximately 90 and 170 ppm. The chemical shifts are significantly influenced by the attached substituents. The carbon bearing the iodine atom (C-4) will be shifted upfield due to the heavy atom effect, likely appearing around 90-100 ppm. Conversely, the carbon attached to the fluorine atom (C-2) will show a large downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JC-F), which is typically in the range of 240-260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The methyl carbon will have the most upfield chemical shift, generally between 15 and 25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -CHO | 185 - 195 | Doublet (small) |
| C-1 | 130 - 140 | Doublet (small) |
| C-2 | 160 - 170 | Doublet (large) |
| C-3 | 135 - 145 | Doublet (small) |
| C-4 | 90 - 100 | Singlet |
| C-5 | 140 - 150 | Singlet |
| C-6 | 125 - 135 | Doublet (small) |
| -CH₃ | 15 - 25 | Singlet |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine in aromatic systems is highly dependent on the nature and position of other substituents on the ring. alfa-chemistry.com For a fluorine atom positioned between an aldehyde and a methyl group, and para to an iodine atom, the chemical shift is anticipated to be in the range of -100 to -130 ppm relative to CFCl₃. The signal may appear as a multiplet due to couplings with the aromatic protons.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu A cross-peak between the two aromatic proton signals would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the signals for the aromatic C-H pairs (C-5/H-5 and C-6/H-6) and the methyl group (-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, the aldehydic proton would show correlations to C-1 and C-6. The methyl protons would show correlations to C-2, C-3, and C-4.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystalline forms. nih.govresearchgate.net While liquid-state NMR provides information about the averaged molecular structure in solution, ssNMR can distinguish between different polymorphs based on variations in their crystal packing and molecular conformation. nih.govresearchgate.net For this compound, ssNMR could be employed to identify and characterize any potential polymorphs, providing insights into intermolecular interactions in the solid state.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The C-H stretching vibration of the aldehyde group usually appears as a pair of bands around 2720 and 2820 cm⁻¹.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives a strong band in the 1200-1300 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, usually below 600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | 2720 & 2820 |
| Carbonyl (C=O) Stretch | 1680 - 1710 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1200 - 1300 |
| C-I Stretch | < 600 |
Characteristic Functional Group Frequencies (Aldehyde, Ar-F, Ar-I, Ar-CH3)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups.
The aldehyde group gives rise to two distinct and highly diagnostic signals. A strong, sharp absorption band due to the carbonyl (C=O) stretch is anticipated in the range of 1710-1685 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber than a saturated aldehyde. vscht.czpressbooks.pub Additionally, the aldehyde C-H bond exhibits a characteristic Fermi resonance doublet, appearing as two weaker bands around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹. pressbooks.puborgchemboulder.com
The substituted aromatic ring also presents a unique fingerprint. The aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce bands of variable intensity in the 1600-1450 cm⁻¹ range. ucla.edu The vibrations of the substituents on the ring are also detectable. The C-F stretching vibration for an aryl fluoride (B91410) results in a strong, characteristic band between 1300-1100 cm⁻¹. The C-CH₃ vibrations from the methyl group will appear as C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations in the 1470-1350 cm⁻¹ region. orgchemboulder.com The carbon-iodine (C-I) stretch is expected at a much lower frequency, typically below 600 cm⁻¹, which may be outside the range of standard mid-IR spectrometers. blogspot.com
Table 1: Predicted Characteristic Infrared Frequencies for this compound
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its unique elemental formula. libretexts.orglibretexts.org Unlike low-resolution MS, which provides an integer molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. libretexts.org
For this compound, with the molecular formula C₈H₆IFO, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O). wikipedia.orgbiochemcalc.com
Carbon (¹²C): 8 × 12.000000 = 96.000000 Da
Hydrogen (¹H): 6 × 1.007825 = 6.046950 Da
Iodine (¹²⁷I): 1 × 126.904473 = 126.904473 Da
Fluorine (¹⁹F): 1 × 18.998403 = 18.998403 Da
Oxygen (¹⁶O): 1 × 15.994915 = 15.994915 Da
The calculated monoisotopic (exact) mass for the molecular ion [M]⁺• is 263.944741 Da . An experimental HRMS measurement yielding a mass very close to this value would strongly confirm the elemental composition of the compound.
The method of ionization significantly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy technique that typically causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation. uni-saarland.de Electrospray Ionization (ESI) is a softer ionization method that usually results in less fragmentation and a prominent molecular ion peak, making it ideal for confirming molecular weight.
Under EI conditions, the fragmentation of this compound would likely follow patterns observed for other substituted benzaldehydes. youtube.commiamioh.edu A plausible fragmentation pathway would begin with the formation of the molecular ion ([C₈H₆IFO]⁺•, m/z ≈ 264). Subsequent fragmentation could involve:
Loss of a hydrogen radical (•H): α-cleavage at the aldehyde group to form a stable acylium ion ([M-1]⁺, m/z ≈ 263). This is often a prominent peak in the spectra of aldehydes. libretexts.org
Loss of the formyl radical (•CHO): Cleavage of the aldehyde group to yield the substituted phenyl cation ([M-29]⁺, m/z ≈ 235). docbrown.info
Loss of an iodine atom (•I): Cleavage of the C-I bond, which is relatively weak, would produce a fragment ion at [M-127]⁺, m/z ≈ 137.
Loss of carbon monoxide (CO): Following the loss of a hydrogen atom, the resulting acylium ion can lose CO to form the substituted phenyl cation ([M-1-28]⁺ or [M-29]⁺, m/z ≈ 235).
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While a specific crystal structure for this compound has not been reported in the literature, the technique would provide invaluable information on its solid-state conformation and packing.
A crystallographic study would reveal the molecule's preferred conformation in the solid state. Key parameters would include the planarity of the benzene ring and the orientation of the aldehyde, fluoro, iodo, and methyl substituents relative to the ring. For instance, it would determine the dihedral angle between the plane of the aldehyde group and the aromatic ring.
Furthermore, the analysis would describe the crystal packing, which is how individual molecules arrange themselves to form the bulk crystal lattice. Studies on similar dichlorobenzaldehyde isomers have shown that a consistent feature is the formation of molecular stacks that propagate along a short crystallographic axis. nih.gov
The crystal structure provides a direct view of the intermolecular forces that stabilize the crystal lattice. For this compound, several types of non-covalent interactions would be of interest. Weak C-H···O hydrogen bonds, involving the aldehyde oxygen as an acceptor, are common and often significant in the crystal packing of benzaldehyde (B42025) derivatives. rsc.org
Of particular importance would be the potential for halogen bonding. rsc.org The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, potentially interacting with electronegative atoms like the oxygen of a neighboring aldehyde group (I···O) or another iodine atom (I···I). rsc.orgnih.gov Such interactions can play a crucial, structure-directing role in the crystal packing of iodinated aromatic compounds. rsc.orgnih.gov The analysis would also investigate other potential interactions, such as π–π stacking between aromatic rings and dipole-dipole interactions arising from the polar C-F, C-I, and C=O bonds. rsc.org
Chiroptical Spectroscopy (If Chiral Derivatives are Explored)
Following a comprehensive review of scientific literature and chemical databases, no specific research was found detailing the synthesis of chiral derivatives of this compound or their analysis using chiroptical spectroscopy. The exploration of chirality originating from this specific molecular scaffold has not been a focus of published studies.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
There are no publicly available research findings or experimental data on the use of Circular Dichroism (CD) spectroscopy for the determination of enantiomeric excess in chiral derivatives of this compound. While CD spectroscopy is a well-established method for analyzing chiral molecules and determining their enantiomeric purity, its application to derivatives of this particular compound has not been reported in scientific literature. researchgate.netnih.govwikipedia.org Consequently, no data tables or detailed research findings can be provided.
In general, such an analysis would first require the synthesis of a chiral derivative, for example, through an asymmetric reaction involving the aldehyde functional group. The resulting enantiomers would then be analyzed using a CD spectropolarimeter. The differential absorption of left- and right-circularly polarized light would generate a unique CD spectrum for each enantiomer. libretexts.orgdaveadamslab.com By comparing the CD signal of a sample to that of a pure enantiomer, the enantiomeric excess could be quantified. researchgate.net However, without any specific studies on derivatives of this compound, this remains a hypothetical application for this compound.
V. Computational and Theoretical Investigations of 2 Fluoro 4 Iodo 3 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-Fluoro-4-iodo-3-methylbenzaldehyde, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. isca.me This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
From these calculations, key electronic properties can be derived. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. isca.me A smaller gap generally suggests a higher reactivity. Furthermore, a Molecular Electrostatic Potential (MESP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Ground State Energy | (Value in Hartrees) | Overall molecular stability. |
| HOMO Energy | (Value in eV) | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | (Value in eV) | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | (Value in Debye) | Measure of the molecule's overall polarity. |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD, CCSD(T)) can provide highly accurate energetic information. longdom.org For this compound, these methods could be used to precisely calculate the energy of different conformers or to characterize the transition states and reaction pathways of potential chemical transformations, such as its acetalization. researchgate.net This is crucial for understanding reaction mechanisms and predicting product formation. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR) through Computational Approaches
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org
Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of spectral bands to specific molecular motions. isca.me Similarly, NMR chemical shifts (for ¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data to confirm the molecular structure. rsc.org These predictions are highly useful for identifying the compound and verifying its synthesis.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Feature | Corresponding Functional Group |
| IR | Vibrational Frequency (cm⁻¹) | C=O stretch of the aldehyde |
| IR | Vibrational Frequency (cm⁻¹) | C-F stretch |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon of the aldehyde |
| ¹H NMR | Chemical Shift (ppm) | Aldehyde proton |
| ¹⁹F NMR | Chemical Shift (ppm) | Fluorine atom |
Note: The values in this table are hypothetical and would need to be determined by actual computational predictions.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. For this compound, MD simulations could be used to understand its behavior in the liquid phase or in solution. These simulations can reveal information about intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the bulk properties of the substance. nih.gov Understanding these interactions is important for predicting properties like boiling point, solubility, and crystal packing.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights (Excluding Biological Efficacy Claims)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its properties or activities. researchgate.net For this compound, a QSPR study could be conducted to predict a specific physicochemical property (e.g., solubility, boiling point) based on a set of calculated molecular descriptors. These descriptors are numerical representations of the molecule's structure and electronic properties. By developing a QSPR model using a series of related compounds, it would be possible to gain mechanistic insights into how specific structural features, such as the fluorine, iodine, and methyl substituents, influence a particular property. researchgate.net This approach is valuable for the rational design of new molecules with desired characteristics.
Vi. Applications of 2 Fluoro 4 Iodo 3 Methylbenzaldehyde in Advanced Organic Synthesis
Material Science Applications: Monomer or Building Block for Polymers and Functional Materials
The structural characteristics of 2-Fluoro-4-iodo-3-methylbenzaldehyde make it a promising candidate for the construction of novel polymers and functional materials. The aldehyde group provides a convenient handle for polymerization reactions, while the fluorine and iodine substituents can be exploited to fine-tune the material's electronic and physical properties.
While direct examples of the use of this compound in liquid crystal synthesis are not prevalent in the literature, its structural motifs are highly relevant to the design of mesogenic molecules. The aldehyde functionality can be readily converted into various linking groups, such as Schiff bases or stilbenes, which are common components of liquid crystalline cores. mdpi.comnih.gov The presence of halogen atoms, particularly fluorine, is a well-established strategy for modulating the mesomorphic properties of liquid crystals. rsc.org Fluorine substitution can influence melting points, mesophase stability, and dielectric anisotropy. york.ac.ukresearchgate.net The unique combination of a fluorine and an iodine atom could lead to materials with interesting and potentially useful dipole moments and intermolecular interactions, such as halogen bonding, which can play a crucial role in the self-assembly of liquid crystalline phases. jove.com
Table 1: Potential Liquid Crystalline Scaffolds Derived from Substituted Benzaldehydes
| Scaffold Type | General Structure | Potential Role of this compound |
| Schiff Base | Ar-CH=N-Ar' | The aldehyde group can react with anilines to form the central imine linkage. |
| Stilbene | Ar-CH=CH-Ar' | The aldehyde can undergo Wittig-type reactions to form the double bond. |
| Chalcone | Ar-CO-CH=CH-Ar' | The aldehyde can participate in aldol (B89426) condensation reactions. |
This table illustrates how the aldehyde functionality of molecules like this compound can be utilized to create common liquid crystalline structures.
In the field of organic electronics, the design of novel semiconducting materials is of paramount importance. Benzaldehyde (B42025) derivatives serve as versatile starting materials for the synthesis of larger conjugated systems that form the basis of organic semiconductors. researchgate.net The incorporation of halogen atoms is a known strategy to modify the electronic properties of these materials. nih.govacs.org Fluorine, being highly electronegative, can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve stability. researchgate.net Iodine, being more polarizable, can influence intermolecular interactions and charge transport. researchgate.net The combination of both fluorine and iodine in this compound offers a unique tool to modulate the optoelectronic properties of resulting polymers or small molecules. rsc.org The iodine atom also provides a reactive site for cross-coupling reactions, allowing for the extension of the conjugated system, a key requirement for efficient charge transport.
Table 2: Influence of Halogen Substitution on Organic Semiconductor Properties
| Halogen | Electronegativity | Polarizability | Impact on Electronic Properties |
| Fluorine | High | Low | Lowers HOMO/LUMO levels, can increase electron affinity. researchgate.net |
| Iodine | Moderate | High | Can enhance intermolecular interactions and influence charge mobility. researchgate.net |
This table summarizes the general effects of fluorine and iodine substitution on the electronic properties of organic materials, highlighting the potential of this compound as a building block.
Design and Synthesis of Probes for Chemical Biology Studies (Focus on Methodological and Mechanistic Research)
The aldehyde functionality is a valuable reactive handle for the bioconjugation of small molecules to proteins and other biomolecules. thermofisher.combiosyn.com This makes this compound a potentially useful scaffold for the development of chemical probes. The aldehyde can form stable linkages, such as hydrazones or oximes, with appropriately functionalized biomolecules. nih.gov The fluoro-iodo-aryl moiety could serve as a unique signaling or recognition unit. For instance, the fluorine atom could be used for ¹⁹F NMR-based studies, while the iodine atom could be a site for radiolabeling or for engaging in specific halogen bonding interactions with biological targets. The development of probes based on this scaffold would be primarily focused on methodological and mechanistic research, exploring how the unique combination of functional groups can be exploited for novel labeling and detection strategies in chemical biology. researchgate.netillinois.edu
Utility in Methodological Development within Fluoro-Organic and Iodo-Organic Chemistry
The distinct reactivity of the C-F and C-I bonds, coupled with the presence of an aldehyde and a directing methyl group, makes this compound an interesting substrate for the development of new synthetic methodologies. The iodine atom is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various substituents at the 4-position. acs.orgnih.govresearchgate.net The fluorine atom, while generally less reactive in cross-coupling, can influence the reactivity of the other positions on the ring and can itself be a target for specific C-F activation methodologies. mdpi.commdpi.com The aldehyde group can act as a directing group in ortho-lithiation reactions, potentially enabling functionalization at the 2-position. google.comuwindsor.cadocumentsdelivered.com The interplay between the directing effects of the aldehyde, methyl, and fluoro groups, and the reactivity of the iodo group, provides a rich platform for exploring novel and selective transformations in organic synthesis. organic-chemistry.orgresearchgate.netchemistryviews.orgarkat-usa.orglibretexts.org
Vii. Emerging Research Directions and Future Perspectives for 2 Fluoro 4 Iodo 3 Methylbenzaldehyde
Development of Novel and More Efficient Synthetic Routes
The development of novel and more efficient synthetic routes for polysubstituted aromatic compounds is a continuous endeavor in organic chemistry. For 2-fluoro-4-iodo-3-methylbenzaldehyde, future research will likely focus on moving beyond traditional multi-step syntheses towards more convergent and atom-economical approaches.
Furthermore, one-pot, multi-component reactions are gaining traction for the synthesis of complex molecules from simple starting materials in a single operation. rug.nlresearchgate.net Future efforts could be directed towards designing a one-pot procedure that assembles the this compound scaffold from readily available precursors, minimizing purification steps and solvent waste.
Additionally, flow chemistry presents an opportunity for a safer and more scalable synthesis of halogenated organic compounds. semanticscholar.org The use of microreactors can allow for precise control over reaction parameters, such as temperature and reaction time, which is particularly beneficial for exothermic halogenation reactions.
Exploration of Under-utilized Reactivity Pathways and Selective Transformations
The presence of multiple reactive sites in this compound offers a rich landscape for exploring selective chemical transformations. The carbon-iodine (C-I) bond is a particularly attractive target for functionalization due to its relatively low bond dissociation energy. mdpi.com
Future research is expected to focus on the selective functionalization of the C-I bond through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. tsijournals.com This would allow for the introduction of a wide range of substituents at the 4-position, leading to a diverse library of derivatives with potentially interesting properties.
The aldehyde group itself is a versatile functional handle that can be transformed into a variety of other functionalities. While classic transformations like oxidation to a carboxylic acid or reduction to an alcohol are well-established, there is potential for exploring less common reactions. For example, the aldehyde could serve as a directing group for ortho C-H functionalization, enabling further substitution on the aromatic ring.
The interplay between the different substituents on the ring could also lead to novel reactivity. For instance, the fluorine atom can influence the reactivity of the adjacent functional groups through electronic effects, potentially enabling regioselective transformations that would not be possible in its absence.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. eubopen.orgchemistryworld.com The structural features of this compound make it an ideal candidate for integration into these platforms.
Its potential for diverse functionalization through the C-I bond and the aldehyde group allows for the rapid generation of compound libraries. Automated synthesis platforms could be programmed to perform a series of reactions on the this compound core, systematically varying the substituents to create a large number of derivatives.
These libraries could then be screened using HTS techniques to identify compounds with desired biological activities or material properties. nih.gov For example, HTS assays can be designed to detect various types of molecular interactions or cellular responses, allowing for the rapid identification of promising lead compounds. researchgate.net
Advancements in Sustainable and Eco-friendly Chemical Transformations
The principles of green chemistry are increasingly influencing the design of chemical syntheses. organic-chemistry.org Future research on this compound will likely incorporate these principles to develop more sustainable and environmentally friendly transformations.
This could involve the use of greener solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. royalsocietypublishing.org The development of catalytic reactions that minimize the use of stoichiometric reagents and the generation of waste is another key aspect of green chemistry. organic-chemistry.org For instance, developing catalytic methods for the direct C-H functionalization of the aromatic ring would be a more atom-economical approach compared to traditional methods that require pre-functionalization.
The use of alternative energy sources, such as microwave irradiation or ultrasound, can also contribute to more sustainable synthetic processes by reducing reaction times and energy consumption. nih.gov Photocatalysis is another emerging area that offers opportunities for developing novel and sustainable transformations of halogenated aromatic compounds. rsc.org
Application in In Situ Spectroscopic Studies of Reaction Intermediates
Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing new transformations. In situ spectroscopic techniques, such as NMR, IR, and mass spectrometry, allow for the direct observation of reaction intermediates and provide valuable insights into reaction pathways. nih.govzmsilane.com
The well-defined structure of this compound makes it a suitable model compound for studying the mechanisms of various organic reactions. For example, it could be used to study the intermediates in transition-metal-catalyzed cross-coupling reactions involving the C-I bond.
By monitoring the reaction in real-time, researchers can identify key intermediates and understand how they are formed and consumed. oxinst.com This information can then be used to optimize the reaction conditions to improve yields and selectivities.
Potential for New Applications in Specialty Chemical and Agrochemical Synthesis (Excluding Direct Efficacy/Toxicity)
The unique combination of functional groups in this compound suggests its potential as a building block for the synthesis of novel specialty chemicals and agrochemicals. The presence of fluorine is known to enhance the biological activity and metabolic stability of many molecules, making it a desirable feature in pharmaceutical and agrochemical design. datahorizzonresearch.com
In the field of specialty chemicals, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to functionalize the molecule at multiple positions would allow for fine-tuning of its electronic and physical properties.
In agrochemical synthesis, this compound could serve as a starting material for the preparation of new herbicides, fungicides, and insecticides. The diverse library of compounds that can be generated from this building block would provide a rich source of candidates for screening for agrochemical activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
